Sodium 3-bromobenzenesulfinate
Overview
Description
Sodium 3-bromobenzenesulfinate is an organosulfur compound with the molecular formula C6H4BrNaO2S. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-bromobenzenesulfinate can be synthesized through several methods. One common method involves the reaction of 3-bromobenzene-1-sulfonyl chloride with sodium sulfite and sodium bicarbonate in water at 80°C for 4 hours . Another method involves the use of copper diacetate and palladium diacetate in tetrahydrofuran and dimethyl sulfoxide at 70°C for 6 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under inert atmosphere to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-bromobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various organosulfur compounds, including sulfonamides and sulfones.
Scientific Research Applications
Sodium 3-bromobenzenesulfinate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 3-bromobenzenesulfinate involves its ability to act as a nucleophile in various chemical reactions. It can attack electrophilic centers in molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Sodium benzenesulfinate: Similar structure but lacks the bromine atom.
Sodium toluenesulfinate: Similar structure with a methyl group instead of a bromine atom.
Sodium p-toluenesulfinate: Similar structure with a para-methyl group instead of a bromine atom.
Uniqueness: Sodium 3-bromobenzenesulfinate is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in the synthesis of brominated organosulfur compounds .
Properties
IUPAC Name |
sodium;3-bromobenzenesulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S.Na/c7-5-2-1-3-6(4-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRDXRGLFWAOLS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635802 | |
Record name | Sodium 3-bromobenzene-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89520-70-7 | |
Record name | Sodium 3-bromobenzene-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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